REACTION_CXSMILES
|
C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH:11]=1)(=O)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[OH2:36]>>[OH:9][C:10]1[CH:11]=[C:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH:13]=[CH:14][C:15]=1[C:16]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:10][CH:11]=1)=[O:36] |f:1.2.3.4|
|
Name
|
3-Pentadecylphenyl benzoate
|
Quantity
|
1.366 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC(=CC=C1)CCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0.616 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole thoroughly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the intimate miture is heated to 165° during fifteen minutes
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The product is ethereally extracted
|
Type
|
CONCENTRATION
|
Details
|
the dried ethereal layer is concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product (1.348 g) which
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification and crystallisation from light petroleum (40°-60°)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)CCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |